Product packaging for UDP-D-glucosamine(Cat. No.:)

UDP-D-glucosamine

Cat. No.: B1215881
M. Wt: 565.32 g/mol
InChI Key: CYKLRRKFBPBYEI-VKMSGHKJSA-N
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Description

UDP-D-glucosamine is an UDP-alpha-D-glucosamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O16P2 B1215881 UDP-D-glucosamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

IUPAC Name

[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14?/m1/s1

InChI Key

CYKLRRKFBPBYEI-VKMSGHKJSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Origin of Product

United States

Significance As a Nucleotide Sugar and Activated Precursor

UDP-GlcNAc is classified as a nucleotide sugar, a class of molecules that serve as activated forms of monosaccharides used in the biosynthesis of complex carbohydrates and glycoproteins. Its structure consists of the sugar N-acetylglucosamine linked to the nucleotide uridine (B1682114) diphosphate (B83284) (UDP). This linkage to UDP activates the N-acetylglucosamine sugar, making it energetically favorable for transfer onto other molecules.

The "activation" is a key concept; the high-energy pyrophosphate bond in UDP-GlcNAc provides the necessary energy for glycosyltransferases to catalyze the transfer of the GlcNAc moiety to various acceptor substrates, such as proteins and lipids. wikipedia.org This process, known as glycosylation, is a vital post-translational modification that affects protein folding, stability, and function. nih.gov UDP-GlcNAc is the direct precursor for the addition of N-acetylglucosamine residues to these macromolecules. wikipedia.org

The biosynthesis of UDP-GlcNAc is primarily accomplished through the hexosamine biosynthesis pathway (HBP). nih.govwikipedia.org This pathway begins with fructose-6-phosphate (B1210287) and glutamine and, through a series of enzymatic steps, culminates in the production of UDP-GlcNAc. wikipedia.orgnih.gov The final step involves the reaction of N-acetylglucosamine-1-phosphate with Uridine-5'-triphosphate (UTP), catalyzed by the enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1). researchgate.netnih.gov

Key Properties of UDP-GlcNAc
Classification Nucleotide Sugar wikipedia.org
Components Uridine Diphosphate (UDP), N-acetyl-D-glucosamine (GlcNAc)
Primary Synthesis Pathway Hexosamine Biosynthesis Pathway (HBP) nih.gov
Function Activated donor of N-acetylglucosamine wikipedia.org
Key Enzyme in Final Step UDP-N-acetylglucosamine pyrophosphorylase (UAP1) researchgate.net

Fundamental Role in Glycobiology and Core Metabolic Pathways

Hexosamine Biosynthesis Pathway (HBP) as the Primary Route

The de novo synthesis of UDP-GlcNAc primarily occurs through the Hexosamine Biosynthesis Pathway (HBP), which branches off from glycolysis. researchgate.netresearchgate.netresearchgate.net This pathway is a critical route for the production of all nitrogen-containing sugars. wikipedia.org

The HBP commences with the conversion of D-fructose 6-phosphate, an intermediate of glycolysis, and L-glutamine. researchgate.netnih.govresearchgate.net Fructose-6-phosphate (B1210287) serves as the carbon source, while glutamine provides the nitrogen required for the synthesis of hexosamines. nih.gov This initial step is the gateway for glucose flux into the HBP. youtube.com

The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate (B1630785). researchgate.netyoutube.comebi.ac.uk This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.netresearchgate.net Following this initial conversion, a series of enzymatic reactions lead to the final product, UDP-GlcNAc. researchgate.netresearchgate.net

The key enzymatic conversions in the HBP are outlined in the table below:

StepSubstrate(s)EnzymeProduct(s)
1D-Fructose 6-Phosphate, L-GlutamineGlutamine-Fructose-6-Phosphate Amidotransferase (GFAT)D-Glucosamine 6-Phosphate, L-Glutamate
2D-Glucosamine 6-Phosphate, Acetyl-CoAGlucosamine-phosphate N-acetyltransferase (GNPNAT1)N-acetyl-D-glucosamine 6-phosphate, CoA
3N-acetyl-D-glucosamine 6-phosphatePhosphoacetylglucosamine mutase (PGM3)N-acetyl-D-glucosamine 1-phosphate
4N-acetyl-D-glucosamine 1-phosphate, UTPUDP-N-acetylglucosamine pyrophosphorylase (UAP1)UDP-N-acetyl-D-glucosamine, Pyrophosphate

This table outlines the sequential enzymatic reactions in the Hexosamine Biosynthesis Pathway, leading to the synthesis of UDP-GlcNAc. researchgate.netoup.com

De Novo Biosynthesis Enzymes and Their Mechanisms

The de novo synthesis of UDP-GlcNAc is carried out by a series of enzymes, with GFAT playing a pivotal regulatory role.

GFAT, also known as glucosamine-6-phosphate synthase (GlmS), is the key enzyme that controls the flux of metabolites into the HBP. ebi.ac.uknih.govacs.org It belongs to the class II amidotransferase family. nih.gov

The reaction catalyzed by GFAT is practically irreversible and occurs across two distinct structural domains. ebi.ac.uk The N-terminal glutaminase (B10826351) domain hydrolyzes glutamine to produce glutamate and ammonia (B1221849). nih.govebi.ac.uk The C-terminal isomerase domain then utilizes this ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.govebi.ac.uk A hydrophobic channel is thought to connect the two domains, allowing for the transfer of ammonia. nih.gov In the absence of glutamine, the isomerase domain can catalyze the isomerization of fructose-6-phosphate to glucose-6-phosphate. ebi.ac.uk

The structure of GFAT is characterized by its two functional domains: a glutaminase domain and an isomerase domain. nih.gov The binding of fructose-6-phosphate to the isomerase domain is believed to induce conformational changes that facilitate the binding of glutamine to the glutaminase domain. nih.gov The final product of the pathway, UDP-GlcNAc, acts as an allosteric inhibitor of GFAT, providing a feedback mechanism to regulate its own synthesis. rcsb.org This inhibition is crucial for maintaining cellular homeostasis of UDP-GlcNAc levels. rcsb.org Structural studies have indicated that the interdomain linker plays a critical role in this UDP-GlcNAc-mediated feedback inhibition. rcsb.org

Phosphoglucosamine Mutase (GlmM)

A pivotal step in this pathway is the isomerization of glucosamine-6-phosphate (GlcN-6-P) to glucosamine-1-phosphate (GlcN-1-P), a reaction catalyzed by phosphoglucosamine mutase (GlmM). nih.gov This enzyme belongs to the α-D-phosphohexomutase superfamily and facilitates the intramolecular transfer of a phosphate (B84403) group. wikipedia.org The catalytic mechanism of GlmM proceeds via a "ping-pong" bi-bi reaction, which involves a phosphorylated enzyme intermediate and α-D-glucosamine 1,6-bisphosphate as an intermediate. uniprot.org For GlmM to be active, it must first be phosphorylated. nih.gov Studies have shown that GlmM can autophosphorylate in vitro, a process that is dependent on the presence of a divalent cation like magnesium. nih.govuniprot.org In some bacteria, such as Streptococcus suis, the phosphorylation and subsequent activity of GlmM are mediated by a serine/threonine kinase (STK), highlighting a regulatory layer in cell wall synthesis. nih.gov

Table 1: Characteristics of Phosphoglucosamine Mutase (GlmM)
FeatureDescriptionReferences
Enzyme Commission NumberEC 5.4.2.10 wikipedia.org
Reaction Catalyzedalpha-D-glucosamine 1-phosphate ↔ D-glucosamine 6-phosphate wikipedia.org
MechanismPing-pong bi-bi reaction involving a phosphorylated enzyme intermediate and glucosamine (B1671600) 1,6-bisphosphate. nih.govuniprot.org
ActivationRequires phosphorylation, which can occur via autophosphorylation or through the action of other kinases like STK. nih.govnih.gov

Bifunctional Glucosamine-1-Phosphate Acetyltransferase/N-Acetylglucosamine-1-Phosphate Uridyltransferase (GlmU)

Following the formation of GlcN-1-P, the final two steps in the synthesis of UDP-GlcNAc are catalyzed by a remarkable bifunctional enzyme known as GlmU. acs.orgnih.gov This enzyme possesses two distinct catalytic domains that carry out sequential reactions: an acetyltransferase activity and a uridylyltransferase (or pyrophosphorylase) activity. rsc.org

The C-terminal domain of GlmU functions as an acetyltransferase, catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of GlcN-1-P, thereby forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P). acs.orgrsc.org Subsequently, the N-terminal domain, which has uridylyltransferase activity, facilitates the reaction between GlcNAc-1-P and uridine (B1682114) triphosphate (UTP) to produce the final product, UDP-GlcNAc, and pyrophosphate. acs.orgrsc.org Kinetic studies have revealed that the acetyltransferase activity of GlmU is generally higher than its uridyltransferase activity. asm.org The acetyltransferase activity is sensitive to thiol-alkylating agents, suggesting the involvement of essential cysteine residues in its active site. embopress.orgasm.org

The fusion of these two catalytic activities into a single polypeptide is a characteristic feature of GlmU in many bacteria, including Mycobacterium tuberculosis and Escherichia coli. embopress.orgacs.org This bifunctional arrangement is in contrast to eukaryotic systems, where the acetyltransferase and uridylyltransferase activities are carried out by two separate, monofunctional enzymes. acs.orgnih.gov The glmU gene has been identified as essential for the survival of various bacteria, making it an attractive target for the development of novel antibacterial agents. acs.orgnih.govmdpi.com Both the acetyltransferase and uridylyltransferase activities of GlmU are independently crucial for bacterial viability. acs.org

Table 2: Catalytic Activities of the Bifunctional Enzyme GlmU
DomainActivitySubstratesProductsReferences
C-terminalAcetyltransferaseGlucosamine-1-phosphate, Acetyl-Coenzyme AN-acetylglucosamine-1-phosphate, Coenzyme A acs.orgrsc.org
N-terminalUridylyltransferaseN-acetylglucosamine-1-phosphate, Uridine TriphosphateUDP-N-acetylglucosamine, Pyrophosphate acs.orgrsc.org

UDP-N-Acetylglucosamine Pyrophosphorylase (UAP) Activity

In eukaryotes, the final step of UDP-GlcNAc synthesis is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP), also known as N-acetylglucosamine-1-phosphate uridylyltransferase. nih.govfrontiersin.org This enzyme is functionally homologous to the uridylyltransferase domain of the bacterial GlmU. UAP catalyzes the reaction between GlcNAc-1-P and UTP to form UDP-GlcNAc. nih.govmdpi.com The gene encoding this enzyme is essential in eukaryotes, and its disruption can be lethal. nih.govresearchgate.netdundee.ac.uk In some organisms, like rice, there are multiple UAP genes (UAP1 and UAP2) that perform synergistic functions to ensure cell survival. nih.gov

Salvage Pathways for UDP-D-Glucosamine Synthesis

In addition to the de novo synthesis pathway, cells can also generate UDP-GlcNAc through salvage pathways that utilize pre-existing amino sugars from the environment or from the breakdown of cellular components. frontiersin.orgnih.gov

Integration of Exogenous Glucosamine and N-Acetylglucosamine

Cells can take up exogenous glucosamine (GlcN) and N-acetylglucosamine (GlcNAc). nih.gov Once inside the cell, glucosamine is phosphorylated by a hexokinase to form glucosamine-6-phosphate, which can then enter the de novo biosynthesis pathway. frontiersin.org Similarly, N-acetylglucosamine is phosphorylated by N-acetylglucosamine kinase (NAGK) to produce N-acetylglucosamine-6-phosphate. researchgate.net This is then converted to GlcNAc-1-P and subsequently to UDP-GlcNAc, feeding into the main biosynthetic route. frontiersin.orgresearchgate.net These salvage mechanisms allow cells to efficiently utilize available resources and are crucial for maintaining the necessary pool of UDP-GlcNAc for various cellular processes. nih.gov

Role of N-Acetylglucosamine Kinase (NAGK)

In addition to the primary de novo synthesis pathway, cells can generate UDP-GlcNAc through a salvage pathway. nih.gov The key enzyme in this process is N-Acetylglucosamine Kinase (NAGK). umich.edu This enzyme catalyzes the phosphorylation of free N-acetyl-D-glucosamine (GlcNAc) to form N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), utilizing ATP as the phosphate donor. nih.govkoreascience.kr Once formed, GlcNAc-6-P enters the main hexosamine biosynthesis pathway, where it is converted to GlcNAc-1-phosphate and subsequently to UDP-GlcNAc. umich.edu

The NAGK-dependent salvage pathway is particularly significant under conditions of nutrient stress, such as glutamine deprivation. nih.govelifesciences.org When the de novo pathway, which requires glutamine, is suppressed, the salvage pathway allows cells to recycle GlcNAc from the degradation of glycoconjugates or from environmental sources. nih.govbiorxiv.org This mechanism provides an alternative route to maintain the necessary cellular pool of UDP-GlcNAc for critical functions like protein glycosylation. nih.govresearchgate.net In some organisms, like E. coli, NAGK is essential for recycling GlcNAc derived from the breakdown of the cell wall component murein. nih.gov

FeatureDescription
Enzyme N-Acetylglucosamine Kinase (NAGK)
Pathway Hexosamine Salvage Pathway
Reaction Catalyzed N-acetyl-D-glucosamine (GlcNAc) + ATP → N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) + ADP
Metabolic Role Phosphorylates free GlcNAc, allowing it to enter the main UDP-GlcNAc biosynthetic pathway. umich.edu
Physiological Importance Crucial for maintaining UDP-GlcNAc pools during nutrient limitation (e.g., glutamine starvation) and for recycling of GlcNAc from cellular components. nih.govelifesciences.orgnih.gov

Comparative Analysis of Biosynthetic Pathways Across Biological Kingdoms

The biosynthetic pathway for UDP-GlcNAc starts from the glycolytic intermediate fructose-6-phosphate but exhibits significant differences in the subsequent enzymatic steps between prokaryotes and eukaryotes. wikipedia.orgresearchgate.netasm.org

Prokaryotic versus Eukaryotic Pathway Distinctions

The primary distinction between the prokaryotic and eukaryotic pathways lies in the sequence of the mutase and acetyltransferase reactions and the enzymes that catalyze them. researchgate.netresearchgate.net

In prokaryotes , the synthesis proceeds through four reactions catalyzed by three key enzymes. nih.gov Glucosamine-6-phosphate synthase (GlmS) first converts fructose-6-phosphate to glucosamine-6-phosphate. nih.gov This is followed by the action of phosphoglucosamine mutase (GlmM), which isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate. researchgate.net The final two steps, acetylation and the addition of UTP, are carried out by a single bifunctional enzyme, GlmU. researchgate.netnih.gov The GlmU enzyme possesses both glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities. nih.gov

In eukaryotes , the pathway involves four distinct enzymes. researchgate.net The initial step is catalyzed by glutamine-fructose-6-phosphate amidotransferase (GFAT), which is analogous to the prokaryotic GlmS. However, the subsequent step is the acetylation of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA). researchgate.netnih.gov Following this, N-acetylglucosamine-phosphate mutase (AGM) converts GlcNAc-6-P to GlcNAc-1-P. researchgate.net The final step is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP), which adds UTP to GlcNAc-1-P to form UDP-GlcNAc. researchgate.net

The absence of the bifunctional GlmU enzyme in eukaryotes makes it a potential target for the development of antibiotics that can specifically inhibit bacterial cell wall synthesis without affecting the host organism. wikipedia.org

StepProkaryotic PathwayEukaryotic Pathway
1. Amination Fructose-6-P → Glucosamine-6-P (Enzyme: GlmS)Fructose-6-P → Glucosamine-6-P (Enzyme: GFAT)
2. Isomerization/Acetylation Glucosamine-6-P → Glucosamine-1-P (Enzyme: GlmM)Glucosamine-6-P → GlcNAc-6-P (Enzyme: GNA)
3. Acetylation/Isomerization Glucosamine-1-P → GlcNAc-1-P (Enzyme: GlmU - Acetyltransferase domain)GlcNAc-6-P → GlcNAc-1-P (Enzyme: AGM)
4. Uridylation GlcNAc-1-P + UTP → UDP-GlcNAc (Enzyme: GlmU - Uridyltransferase domain)GlcNAc-1-P + UTP → UDP-GlcNAc (Enzyme: UAP/GlcNAc1pUT)

Plant-Specific Biosynthetic Routes

The biosynthesis of UDP-GlcNAc in plants follows the conserved eukaryotic pathway. nih.gov This route, essential for cell growth, stress responses, and fertility, involves four primary enzymatic reactions. frontiersin.orgnih.gov UDP-GlcNAc is a critical precursor for protein N-glycosylation, a modification vital for proper protein folding and function in plants. frontiersin.org A disruption in this pathway can lead to impaired growth and heightened sensitivity to environmental stresses like high salinity. frontiersin.org

In addition to the de novo pathway, plants also possess a salvage pathway. Glucosamine (GlcN) can be phosphorylated by a hexokinase to form glucosamine-6-phosphate, which then enters the main HBP. nih.gov Similarly, N-acetylglucosamine (GlcNAc) can be converted to GlcNAc-6-P by an N-acetylglucosamine kinase (GNK), subsequently feeding into the HBP to produce UDP-GlcNAc. nih.gov

The synthesis of UDP-sugars, in general, is a central part of plant metabolism. Enzymes like UDP-glucose pyrophosphorylase (UGPase) and sucrose (B13894) synthase (SuSy) are responsible for producing UDP-glucose, a key substrate for synthesizing sucrose and various polysaccharides that constitute the plant cell wall. nih.govfrontiersin.org The pool of UDP-GlcNAc contributes to the formation of complex glycans and is integral to the structural integrity and signaling functions within the plant. nih.govresearchgate.net

EnzymeAbbreviationReaction Catalyzed
Glutamine:Fructose-6-P Amidotransferase GFATFructose-6-P + L-Glutamine → Glucosamine-6-P + L-Glutamate
Glucosamine-6-P N-acetyltransferase GNAGlucosamine-6-P + Acetyl-CoA → GlcNAc-6-P + CoA
N-acetylglucosamine-phosphate mutase AGMGlcNAc-6-P ↔ GlcNAc-1-P
UDP-N-acetylglucosamine Pyrophosphorylase / N-acetylglucosamine-1-P Uridylyltransferase UAP / GlcNAc1pUTGlcNAc-1-P + UTP → UDP-GlcNAc + PPi

Functional Roles and Downstream Utilization of Udp D Glucosamine

Central Substrate for Glycosyltransferases in Glycoconjugate Synthesis

UDP-D-glucosamine is a universal donor substrate for glycosyltransferases, which are instrumental in the synthesis of a diverse range of glycoconjugates. These complex biomolecules are involved in critical cellular processes such as cell-cell recognition, cell adhesion, and signal transduction. The availability of this compound can directly influence the rate and extent of glycosylation, highlighting its regulatory significance in cellular function.

Biosynthesis of Glycosaminoglycans (GAGs) and Hyaluronan

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. This compound is an essential precursor for the biosynthesis of several major GAGs. For instance, it is a direct substrate, along with UDP-glucuronic acid, for the synthesis of hyaluronan (also known as hyaluronic acid), a non-sulfated GAG critical for tissue hydration, lubrication, and cell migration. wikipedia.orgebi.ac.uk The synthesis of hyaluronan is catalyzed by a family of enzymes called hyaluronan synthases (HAS), which polymerize the alternating units of N-acetylglucosamine and glucuronic acid. wikipedia.orgreactome.org

Furthermore, this compound is enzymatically converted to UDP-N-acetylgalactosamine (UDP-GalNAc), another crucial nucleotide sugar that serves as a building block for chondroitin (B13769445) sulfate (B86663) and dermatan sulfate, two other important classes of GAGs. qmul.ac.uk The biosynthesis of these sulfated GAGs occurs in the Golgi apparatus and involves the sequential addition of sugar residues from their respective UDP-sugar donors to a core protein. qmul.ac.uk

Assembly of Proteoglycans

Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more GAG chains. The synthesis of the GAG chains of proteoglycans is dependent on the availability of UDP-sugar precursors, including this compound. nih.gov The process begins with the synthesis of a specific linkage region on the core protein, followed by the stepwise addition of monosaccharides from their activated nucleotide sugar donors by a series of specific glycosyltransferases in the Golgi apparatus. This compound is a key substrate for the enzymes that incorporate N-acetylglucosamine residues into the growing GAG chains of proteoglycans such as aggrecan, versican, and syndecan.

Formation of Glycolipids

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. This compound serves as a donor of N-acetylglucosamine for the synthesis of various glycolipids. wikipedia.org Glycosyltransferases utilize this compound to add GlcNAc residues to lipid acceptors, such as ceramide or dolichol phosphate (B84403), initiating the assembly of the glycan portion of these molecules. researchgate.net These glycolipids are integral components of cell membranes and play significant roles in cell surface recognition and signaling. For example, the synthesis of some gangliosides and other complex glycosphingolipids involves the incorporation of N-acetylglucosamine from this compound.

Synthesis of Glycoproteins and Oligosaccharides

This compound is indispensable for the synthesis of glycoproteins, which are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. reactome.org It serves as the initial sugar donor for the assembly of the lipid-linked oligosaccharide (LLO) precursor on the endoplasmic reticulum membrane, a critical step in N-linked glycosylation. oup.com Specifically, two N-acetylglucosamine residues are transferred from this compound to dolichol phosphate to initiate the synthesis of the core glycan structure that is subsequently transferred to asparagine residues on nascent polypeptide chains.

In O-linked glycosylation, which occurs in the Golgi apparatus, this compound is a precursor for the synthesis of other nucleotide sugars, and O-GlcNAcylation itself involves the direct transfer of a single N-acetylglucosamine from this compound to serine or threonine residues of nuclear and cytoplasmic proteins. reactome.org This dynamic post-translational modification plays a crucial role in regulating the activity and function of numerous intracellular proteins.

Involvement in Microbial Cell Wall and Outer Membrane Biogenesis

In bacteria, this compound is a vital precursor for the synthesis of essential components of the cell envelope, including the cell wall and, in Gram-negative bacteria, the outer membrane. The biosynthetic pathways that utilize this compound are often unique to bacteria, making them attractive targets for the development of antimicrobial agents.

Peptidoglycan Biosynthesis

The bacterial cell wall is primarily composed of peptidoglycan, a rigid and protective layer that maintains cell shape and prevents osmotic lysis. The synthesis of peptidoglycan is a complex process that begins in the cytoplasm with the formation of UDP-N-acetylmuramic acid (UDP-MurNAc) from this compound. This conversion, catalyzed by the enzymes MurA and MurB, represents the committed step in peptidoglycan biosynthesis.

Subsequently, a pentapeptide is sequentially added to UDP-MurNAc, and the resulting precursor is transferred to a lipid carrier in the cell membrane. Another N-acetylglucosamine residue, also derived from this compound, is then added to form the complete peptidoglycan repeating unit, Lipid II. This unit is then translocated across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer by the action of penicillin-binding proteins. The essentiality of this compound in this pathway underscores its importance for bacterial survival.

Lipopolysaccharide (LPS) Biosynthesis

In Gram-negative bacteria, the outer membrane is decorated with lipopolysaccharides (LPS), which are crucial for the bacteria's structural integrity and act as a barrier against harmful substances. UDP-GlcNAc is a shared precursor for both peptidoglycan and LPS biosynthesis. nih.govmdpi.com

The biosynthesis of the lipid A component of LPS begins in the cytoplasm with the acylation of UDP-GlcNAc. nih.gov The first committed step in this pathway is the deacetylation of UDP-3-O-(acyl)-GlcNAc by the enzyme LpxC. nih.gov Subsequent enzymatic reactions lead to the formation of the lipid A anchor, which is then further glycosylated with a core oligosaccharide. In some bacteria, such as Klebsiella pneumoniae, the enzyme WabH utilizes UDP-GlcNAc to add a GlcNAc residue to the outer core of the LPS. nih.govresearchgate.net A subsequent deacetylation step by the WabN enzyme then results in the final glucosamine (B1671600) residue in the core structure. nih.govresearchgate.net

O-Antigen Biosynthesis (e.g., WbpA activity)

The O-antigen is a long polysaccharide chain that is attached to the core oligosaccharide of LPS in many Gram-negative bacteria. It is a major surface antigen and contributes to the diversity of bacterial serotypes. The biosynthesis of the sugar nucleotide precursors for the O-antigen often involves modifications of UDP-GlcNAc.

For example, in Pseudomonas aeruginosa serotype O5, the enzyme WbpA, a UDP-N-acetyl-D-glucosamine 6-dehydrogenase, is involved in the biosynthesis of the O-antigen. nih.govuniprot.org WbpA catalyzes the NAD+-dependent oxidation of UDP-GlcNAc to form UDP-N-acetyl-D-glucosaminuronic acid. nih.govuniprot.org This modified sugar nucleotide then serves as a precursor for the synthesis of the O-antigen repeating unit.

Precursor for Other Sugar Nucleotides

UDP-GlcNAc is a versatile precursor that can be enzymatically modified to generate a diverse array of other sugar nucleotides. frontiersin.org These modified sugars are then incorporated into various glycoconjugates, contributing to the structural and functional diversity of these molecules.

Dehydration and Reduction Reactions to Form Modified Sugars (e.g., UDP-N-acetyl-D-quinovosamine)

A common route for modifying UDP-GlcNAc involves a series of dehydration and reduction reactions. For instance, the biosynthesis of UDP-N-acetyl-D-quinovosamine (UDP-d-QuiNAc), a component of the O-antigen in some Gram-negative bacteria, starts with UDP-GlcNAc. nih.gov

The process begins with the 4,6-dehydration of UDP-GlcNAc, catalyzed by a dehydratase enzyme, to form UDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose. nih.gov This intermediate is then reduced by a specific reductase, such as WreQ in Rhizobium etli, in the presence of NADH, to yield the final product, UDP-d-QuiNAc. nih.gov

Table 2: Enzymatic Conversion of UDP-GlcNAc to UDP-d-QuiNAc

EnzymeReactionSubstrate(s)Product
Dehydratase (e.g., WbpM)DehydrationUDP-N-acetyl-D-glucosamineUDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose
Reductase (e.g., WreQ)ReductionUDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose, NADHUDP-N-acetyl-D-quinovosamine

O-GlcNAcylation: A Dynamic Post-Translational Modification

In eukaryotes, UDP-GlcNAc is the sole substrate for a dynamic and widespread post-translational modification known as O-GlcNAcylation. wikipedia.orgwikipedia.orgnih.gov This process involves the attachment of a single N-acetylglucosamine (GlcNAc) moiety to the hydroxyl group of serine and threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgfrontiersin.org

The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is mediated by O-GlcNAcase (OGA). wikipedia.orgnih.gov This reversible modification is analogous to protein phosphorylation and plays a crucial regulatory role in a vast number of cellular processes, including signal transduction, transcription, and protein stability. wikipedia.orgnih.gov

Because the synthesis of UDP-GlcNAc is directly linked to the availability of glucose and other nutrients, O-GlcNAcylation is considered a nutrient-sensing mechanism. wikipedia.orgfrontiersin.org Fluctuations in cellular UDP-GlcNAc levels can alter the O-GlcNAcylation status of key regulatory proteins, thereby modulating their activity in response to the metabolic state of the cell. wikipedia.orgaacrjournals.org Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. wikipedia.orgaacrjournals.org

Mechanism by O-linked N-acetylglucosamine Transferase (OGT)

O-linked N-acetylglucosamine transferase (OGT) is the sole enzyme in metazoans responsible for catalyzing the transfer of N-acetylglucosamine (GlcNAc) from this compound to the hydroxyl groups of serine and threonine residues on target proteins. researchgate.net Structural and kinetic studies have revealed that OGT employs an ordered sequential bi-bi kinetic mechanism. researchgate.netnih.gov This process begins with the binding of the sugar donor, this compound, to the enzyme's active site, followed by the binding of the polypeptide substrate. nih.gov

The structure of human OGT reveals a catalytic domain with a GT-B fold and an N-terminal domain composed of tetratricopeptide repeats (TPRs). nih.govnih.gov The this compound binds within a highly conserved pocket in the catalytic domain. nih.gov A distinctive feature of OGT's substrate recognition is the extensive interaction surface formed by the tight association of the TPRs with the active site. nih.gov This architecture allows the TPRs to play a crucial role in recognizing and binding to protein substrates, while the catalytic domain facilitates the glycosylation reaction. nih.govnih.gov

Several models for the catalytic mechanism of OGT have been proposed. One key aspect is the identity of the catalytic base responsible for deprotonating the acceptor serine or threonine hydroxyl group. Structural analyses of OGT in complex with a peptide substrate have implicated His498 as a likely candidate for this role. researchgate.net An alternative proposal suggests that the α-phosphate of the UDP moiety of the donor substrate acts as the catalytic base. acs.org Computational studies support the favorability of the mechanism involving the α-phosphate. acs.org The reaction proceeds through a dissociative SN2-type mechanism, involving an oxocarbenium ion-like transition state. acs.org

Table 1: Key Features of O-linked N-acetylglucosamine Transferase (OGT) Mechanism

FeatureDescriptionReferences
Kinetic Mechanism Ordered sequential bi-bi nih.gov, researchgate.net
Substrate Binding Order 1. UDP-D-glucosamine2. Polypeptide Substrate nih.gov
Structural Fold GT-B fold in the catalytic domain nih.gov
Substrate Recognition Tetratricopeptide repeats (TPRs) interact with the active site to form an extended binding surface. nih.gov, nih.gov
Proposed Catalytic Base His498 or the α-phosphate of this compound researchgate.net, acs.org
Reaction Type Dissociative SN2-type mechanism acs.org

Regulation by O-GlcNAcase (OGA)

O-GlcNAcase (OGA) is the enzyme responsible for the hydrolytic removal of O-GlcNAc from modified proteins, thereby reversing the action of OGT. nih.gov The structure of human OGA reveals an unusual arm-in-arm homodimer, with each monomer containing a catalytic domain and a stalk domain. nih.govbohrium.com This dimeric structure is crucial for its function and substrate recognition. nih.gov

The catalytic mechanism of OGA is a substrate-assisted mechanism. nih.gov It involves the participation of two key aspartic acid residues within the active site. nih.gov Structural and mutagenesis studies have provided insights into this process, highlighting the role of these acidic residues in facilitating the hydrolysis of the glycosidic bond. nih.gov A tyrosine residue, positioned unusually within the active site, is also implicated in the catalytic process. nih.gov

Substrate recognition by OGA is a complex process. The deep active site pocket is highly conserved and is well-suited for binding O-GlcNAcylated peptides. nih.gov The stalk domain of OGA is thought to play a regulatory role in substrate recognition. bohrium.com Furthermore, the structure of OGA in complex with inhibitors has revealed a flexible loop that may facilitate communication between the two active sites in the dimer in response to peptide binding, suggesting a sophisticated mechanism for substrate selection and regulation. nih.gov

Table 2: Characteristics of O-GlcNAcase (OGA) Regulation

CharacteristicDescriptionReferences
Function Removes O-GlcNAc from proteins nih.gov
Structure Arm-in-arm homodimer with catalytic and stalk domains nih.gov, bohrium.com
Catalytic Mechanism Substrate-assisted, involving two aspartic acid residues and a tyrosine nih.gov
Substrate Recognition Involves a deep, conserved active site pocket and is potentially regulated by the stalk domain. nih.gov, bohrium.com
Inhibitors PUGNAc and Thiamet-G are well-characterized inhibitors used to study OGA function. nih.gov, pnas.org

Influence on Cytoskeletal Structure and Dynamics

The O-GlcNAcylation of cytoskeletal proteins plays a significant role in regulating their structure and dynamics. Several key components of the cytoskeleton, including intermediate filaments and microtubules, are subject to this modification, which can directly impact their assembly, stability, and interactions.

Vimentin (B1176767), a type III intermediate filament protein, is O-GlcNAcylated, particularly during M phase. nih.gov This modification can influence filament dynamics, with studies suggesting that increased O-GlcNAcylation of vimentin may hinder filament disassembly. nih.gov Furthermore, O-GlcNAcylation of vimentin has been shown to mediate protein-protein interactions within assembled intermediate filaments. researchgate.net High glucose conditions have been observed to increase the O-GlcNAcylation and stability of vimentin. researchgate.net

Tubulin, the building block of microtubules, is also a target of O-GlcNAcylation. Both α- and β-tubulin can be modified by the addition of O-GlcNAc. nih.govmdpi.com Research has demonstrated that O-GlcNAcylation of tubulin has a negative regulatory effect on microtubule formation. nih.gov Specifically, increased O-GlcNAcylation of α-tubulin can reduce its heterodimerization with β-tubulin, and O-GlcNAcylated tubulin does not polymerize into microtubules. nih.gov This suggests that the dynamic cycling of O-GlcNAc on tubulin can directly influence microtubule stability and assembly. nih.gov

Table 3: Effects of O-GlcNAcylation on Cytoskeletal Proteins

Cytoskeletal ProteinObserved Effects of O-GlcNAcylationReferences
Vimentin - Increased during M phase- May inhibit filament disassembly- Mediates protein-protein interactions within filaments- Stability increased under high glucose nih.gov, researchgate.net, researchgate.net
α-Tubulin - Reduces heterodimerization with β-tubulin- Inhibits polymerization into microtubules- Promotes disassociation from axonemal microtubules nih.gov, nih.gov
β-Tubulin - O-GlcNAcylated, but does not polymerize into microtubules when modified nih.gov, mdpi.com

Role in Nuclear Pore Formation and Signaling

The nuclear pore complex (NPC) is a large protein assembly that regulates the transport of molecules between the nucleus and the cytoplasm. Many of the constituent proteins of the NPC, known as nucleoporins (Nups), are heavily modified by O-GlcNAcylation. nih.govnih.gov This modification is particularly abundant on the phenylalanine-glycine (FG)-repeat domains of certain Nups, which form the central permeability barrier of the NPC. rupress.org

O-GlcNAcylation is essential for the integrity and stability of the NPC. nih.gov The loss of O-GlcNAc from Nups, either through inhibition of OGT or genetic deletion, leads to their increased ubiquitination and subsequent degradation by the proteasome. nih.gov This results in a decrease in the cellular levels of several O-GlcNAcylated Nups and compromises the structural integrity of the NPC. nih.gov

The O-GlcNAc modification of FG-Nups plays a crucial role in regulating nucleocytoplasmic transport. By influencing the interactions between FG-repeats, O-GlcNAcylation modulates the permeability of the NPC's central channel. rupress.orgsemanticscholar.org An increase in O-GlcNAc levels has been shown to accelerate both nuclear import and export, suggesting that this modification enhances the nonspecific permeability of the FG-repeat barrier. rupress.orgresearchgate.net This may be due to the steric hindrance provided by the bulky O-GlcNAc moieties, which could prevent the FG-repeats from forming a dense, restrictive meshwork. researchgate.net Quantitative studies have shown that elevated O-GlcNAcylation can nearly double mRNA export efficiency, while reduced levels significantly lower it. nih.gov

Table 4: Role of O-GlcNAcylation in the Nuclear Pore Complex (NPC)

AspectRole of O-GlcNAcylationReferences
Target Proteins Phenylalanine-glycine (FG) nucleoporins (e.g., Nup62) rupress.org, nih.gov
Structural Integrity Essential for maintaining NPC integrity by preventing the ubiquitination and proteasomal degradation of Nups. nih.gov
Nucleocytoplasmic Transport Modulates the permeability of the FG-repeat barrier, with increased O-GlcNAcylation accelerating transport rates. rupress.org, researchgate.net, semanticscholar.org
mRNA Export Directly influences mRNA export efficiency; elevated levels increase efficiency, while reduced levels decrease it. nih.gov

Regulation and Interplay of Udp D Glucosamine Metabolism

Allosteric Regulation and Feedback Inhibition

Allosteric regulation provides a rapid mechanism to modulate the flux through the hexosamine biosynthetic pathway (HBP) in response to changes in cellular metabolite concentrations. This is primarily achieved through feedback inhibition, where the end-product of the pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), and an intermediate, glucosamine-6-phosphate (GlcN-6-P), control the activity of key enzymes.

The first and rate-limiting step of the HBP is catalyzed by glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). This enzyme is a major site of allosteric regulation. The ultimate product of the pathway, UDP-GlcNAc, acts as a feedback inhibitor of GFAT. mdpi.comresearchgate.net UDP-GlcNAc binds to a specific allosteric site on GFAT, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. researchgate.netnih.gov This mechanism allows the cell to sense the levels of UDP-GlcNAc and adjust its synthesis accordingly. When UDP-GlcNAc levels are high, GFAT activity is dampened, and when levels are low, the inhibition is relieved, allowing for increased flux through the pathway. mdpi.com

In addition to the final product, the immediate product of the GFAT-catalyzed reaction, GlcN-6-P, also inhibits GFAT activity. uni.lunih.gov GlcN-6-P acts as a competitive inhibitor with respect to fructose-6-phosphate, meaning it binds to the same active site. uni.lunih.gov This product inhibition provides another layer of rapid control over the initial step of the HBP.

EnzymeAllosteric InhibitorType of InhibitionKinetic Parameter (Ki)
GFAT1 (human) UDP-GlcNAcCompetitive4 µM uni.lunih.gov
GFAT1 (human) Glucosamine-6-Phosphate (GlcN-6-P)Competitive6 µM uni.lunih.gov

This table summarizes the key allosteric inhibitors of human GFAT1 and their reported inhibition constants (Ki).

Glucosamine-6-phosphate deaminases (GNPDA1 and GNPDA2) catalyze the reversible conversion of glucosamine-6-phosphate (GlcN-6-P) to fructose-6-phosphate and ammonia (B1221849). frontiersin.orgnih.govuniprot.org This reaction provides a potential shunt for GlcN-6-P, allowing it to be redirected back into glycolysis. nih.gov The direction of the reaction catalyzed by GNPDAs is dependent on the cellular concentrations of substrates and products. Under conditions of high GlcN-6-P, the deaminating activity is favored, thus reducing the flux towards UDP-GlcNAc. oup.com Conversely, at high ammonium (B1175870) levels, the reverse reaction, amination of fructose-6-phosphate to form GlcN-6-P, can occur. uniprot.org

Genetic and Transcriptional Control

In addition to rapid allosteric regulation, the synthesis of UDP-D-glucosamine is also controlled at the level of gene expression, ensuring a longer-term adaptation to cellular needs. This includes unique mechanisms like riboswitches in bacteria and the modulation of enzyme gene expression in various organisms.

In many Gram-positive bacteria, the expression of the glmS gene, which encodes for the glucosamine-6-phosphate synthase (GlmS), is regulated by a unique mechanism known as the glmS riboswitch. creighton.edunih.gov This riboswitch is a structured RNA element located in the 5' untranslated region of the glmS mRNA. nih.govnih.gov Unlike other riboswitches that typically regulate transcription or translation initiation, the glmS riboswitch is a ribozyme, meaning it has catalytic activity. creighton.eduresearchgate.net

The glmS riboswitch senses the intracellular concentration of glucosamine-6-phosphate (GlcN6P). nih.govnih.gov When GlcN6P levels are low, the glmS mRNA is stable and translated to produce the GlmS enzyme, leading to the synthesis of GlcN6P. researchgate.net However, when GlcN6P concentrations are high, it binds directly to the glmS riboswitch. nih.govresearchgate.net This binding acts as a cofactor, activating the self-cleaving activity of the ribozyme. nih.govwikipedia.org The cleavage of the mRNA leads to its degradation, thereby halting the synthesis of the GlmS enzyme. researchgate.netwikipedia.org This elegant feedback mechanism allows bacteria to precisely control the levels of a key precursor for cell wall biosynthesis. wikipedia.org

The expression of genes encoding HBP enzymes can be modulated by various cellular signals and stresses. For instance, in human keratinocytes, silencing the expression of GNPDA1 using siRNA leads to an induction of GFAT2 expression, an isoform of GFAT that is otherwise barely detectable in these cells. oup.com Similarly, silencing GNPDA2 results in an increased expression of GFAT1. oup.com This reciprocal regulation suggests a compensatory mechanism to maintain the flux through the HBP.

Furthermore, when GFAT1 is silenced, the expression of hyaluronan synthase 2 (HAS2), an enzyme that utilizes UDP-GlcNAc for hyaluronan synthesis, is increased. oup.com This is thought to be a compensatory response to maintain adequate hyaluronan production despite the reduced availability of its precursor. oup.com These findings highlight a complex transcriptional network that governs the expression of HBP enzymes and related pathways in response to metabolic perturbations.

Gene SilencedEffect on Other Gene Expression
GNPDA1 Induction of GFAT2 oup.com
GNPDA2 Increased expression of GFAT1 oup.com
GFAT1 Increased expression of HAS2 oup.com

This table illustrates the transcriptional cross-regulation among genes involved in the hexosamine biosynthetic pathway and its downstream applications in human keratinocytes.

Interconnections with Core Carbon and Nitrogen Metabolism

The hexosamine biosynthetic pathway is strategically positioned at the crossroads of several major metabolic pathways, allowing it to function as a nutrient-sensing hub. frontiersin.orgmdpi.com The synthesis of UDP-GlcNAc integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgnih.gov

The pathway begins with fructose-6-phosphate, an intermediate of glycolysis, directly linking UDP-GlcNAc synthesis to glucose metabolism. mdpi.comnih.gov The nitrogen source for the first step is glutamine, connecting the HBP to amino acid metabolism. nih.govresearchgate.net The subsequent acetylation of glucosamine-6-phosphate utilizes acetyl-CoA, a central molecule in fatty acid and carbohydrate metabolism. frontiersin.org Finally, the uridylation step requires UTP, linking the pathway to nucleotide biosynthesis. frontiersin.org

Due to these connections, the flux through the HBP and the resulting levels of UDP-GlcNAc serve as an integrated readout of the cell's nutritional status. nih.gov For example, glucose metabolism through the HBP is required to sustain sufficient growth factor signaling and glutamine uptake to support cell growth and survival. nih.gov This intricate interplay allows the cell to coordinate anabolic and catabolic processes in response to nutrient availability, with UDP-GlcNAc and the associated post-translational modification, O-GlcNAcylation, playing a key role in this signaling network. nih.govnih.gov

Links to Glycolysis and Pentose Phosphate (B84403) Pathway

The synthesis of UDP-GlcNAc is intrinsically linked to glucose metabolism. The HBP begins with fructose-6-phosphate, an intermediate of glycolysis. nih.gov Typically, a small fraction, estimated to be around 2-5% of the total glucose entering a cell, is diverted from the glycolytic pathway into the HBP. royalsocietypublishing.orgnih.gov This branching from glycolysis makes the production of UDP-GlcNAc directly responsive to cellular glucose flux.

The first and rate-limiting step of the HBP is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.gov This enzyme converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate. mdpi.com Subsequent enzymatic reactions then lead to the formation of UDP-GlcNAc. nih.gov

Furthermore, the ribose moiety of the uridine (B1682114) nucleotide component of UDP-GlcNAc is synthesized via the pentose phosphate pathway (PPP). The PPP is another branch of glycolysis that produces pentose sugars, including the precursor for nucleotide biosynthesis. researchgate.net Therefore, the availability of substrates from both glycolysis and the PPP is essential for the de novo synthesis of UDP-GlcNAc.

Integration with Amino Acid and Nucleotide Metabolism

The HBP integrates not only carbohydrate metabolism but also amino acid and nucleotide metabolism. The amino acid glutamine serves as the nitrogen donor in the initial step of the HBP, where GFAT converts fructose-6-phosphate to glucosamine-6-phosphate. nih.govmdpi.com Thus, the availability of glutamine is a critical factor in regulating the flux through this pathway.

The "uridine" component of UDP-GlcNAc is derived from uridine triphosphate (UTP), a pyrimidine nucleotide. reactome.org The synthesis of UTP itself requires precursors from amino acid metabolism, such as aspartate, and is an energy-dependent process. researchgate.net Consequently, the production of UDP-GlcNAc is sensitive to the cellular pools of both glutamine and UTP, reflecting the status of amino acid and nucleotide metabolism. acs.org Studies have shown that exposure of cells to D-glucosamine can lead to a significant increase in the pool of UDP-N-acetylhexosamines, while concurrently decreasing the levels of UTP and CTP. nih.govnih.gov

UDP-GlcNAc as a Metabolic Sensor and Signaling Molecule

Due to its synthesis being dependent on the flux of glucose, amino acids, fatty acids, and nucleotides, UDP-GlcNAc is considered a crucial metabolic sensor. mdpi.comnih.gov Its intracellular concentration reflects the nutrient availability and energy status of the cell. UDP-GlcNAc acts as the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. ismrm.org This modification, catalyzed by O-GlcNAc transferase (OGT), allows UDP-GlcNAc to function as a signaling molecule, translating metabolic status into changes in protein function and gene expression. frontiersin.org

Glucose Sensing Mechanisms via HBP Flux

The flux through the HBP and the resulting concentration of UDP-GlcNAc serve as a key glucose sensing mechanism. researchgate.net When glucose levels are high, the increased flux through glycolysis leads to a higher concentration of fructose-6-phosphate, which in turn drives the synthesis of UDP-GlcNAc. royalsocietypublishing.org This increase in UDP-GlcNAc levels promotes the O-GlcNAcylation of various intracellular proteins, including transcription factors, thereby altering their activity and influencing gene expression. researchgate.net This mechanism allows cells to adapt to changes in glucose availability. royalsocietypublishing.org For instance, in pancreatic β-cells, O-GlcNAcylation is thought to be part of the glucose sensing mechanism that regulates insulin (B600854) secretion. nih.govwikipedia.org

Maintenance of Stem Cell Pluripotency

Emerging research indicates that UDP-GlcNAc and O-GlcNAcylation play a vital role in maintaining the pluripotency of embryonic stem cells (ESCs). wikipedia.org Pluripotency, the ability of stem cells to differentiate into all cell types of the body, is regulated by a core network of transcription factors, including Oct4 and Sox2. nih.govresearchgate.net Studies have shown that a high level of O-GlcNAcylation is necessary for the maintenance of self-renewal and pluripotency, while a decrease in O-GlcNAcylation is associated with stem cell differentiation. nih.gov

O-GlcNAcylation directly modifies key pluripotency factors, and this modification is crucial for their transcriptional activity. cell.comthebiogrid.org Inhibition of oxidative phosphorylation, a key metabolic pathway in ESCs, leads to decreased UDP-GlcNAc levels and a subsequent reduction in O-GlcNAcylation, resulting in the loss of pluripotency. nih.gov This effect can be partially rescued by supplementing the cells with N-acetylglucosamine (GlcNAc), a precursor that can enter the HBP and replenish UDP-GlcNAc levels. nih.gov These findings underscore the importance of UDP-GlcNAc-mediated O-GlcNAcylation in linking the metabolic state of ESCs to the maintenance of their pluripotent identity. nih.govnih.gov

Influence on Cell Migration and Tissue Remodeling

The levels of UDP-GlcNAc and the process of O-GlcNAcylation also have a significant impact on cell migration and tissue remodeling. Alterations in the HBP flux can influence cell motility. For example, in melanoma cells, an increase in HBP flux and O-GlcNAcylation has been shown to decrease cell motility and migration. frontiersin.org Conversely, inhibiting glycosylation can also reduce cell migration. frontiersin.org

The influence of UDP-GlcNAc on cell migration can be context-dependent. Studies using glucosamine (B1671600) and N-acetylglucosamine have shown different effects on cell migration rates, suggesting that the specific metabolic precursor for UDP-GlcNAc can lead to distinct cellular responses. sfu.ca The mechanisms by which UDP-GlcNAc and O-GlcNAcylation affect cell migration are complex and can involve the modulation of cell adhesion, cytoskeletal dynamics, and the activity of enzymes involved in tissue remodeling, such as metalloproteases. frontiersin.orgwikipedia.org

Interactive Data Tables

Table 1: Key Molecules in this compound Metabolism and Signaling

Compound NameAbbreviationRole
Uridine diphosphate (B83284) N-acetyl-D-glucosamineUDP-GlcNAcCentral metabolic sensor and substrate for glycosylation.
Fructose-6-phosphateF6PGlycolytic intermediate and initial substrate for the HBP.
GlutamineGlnAmino acid that provides the amino group in the HBP.
Uridine triphosphateUTPNucleotide that provides the uridine moiety for UDP-GlcNAc.
O-linked N-acetylglucosamineO-GlcNAcPost-translational modification derived from UDP-GlcNAc.
Octamer-binding transcription factor 4Oct4Key transcription factor for stem cell pluripotency.
SRY-box transcription factor 2Sox2Key transcription factor for stem cell pluripotency.

Molecular and Biochemical Implications in Pathophysiology

Aberrant Glycosylation in Disease Etiology

Alterations in UDP-GlcNAc metabolism and subsequent changes in glycosylation patterns are increasingly recognized as significant contributors to various pathological conditions.

Role in Cancer Biology: Altered Glycosylation and Tumorigenesis

Cancer cells often exhibit rewiring of their metabolic pathways to support rapid proliferation and survival. This metabolic reprogramming frequently involves an increased flux through the HBP, leading to elevated intracellular levels of UDP-GlcNAc thno.orgoncotarget.commdpi.com. The increased availability of UDP-GlcNAc fuels aberrant glycosylation, particularly on cell surface glycoproteins. These altered glycan structures, such as hypersialylation and increased branching, are associated with enhanced tumor cell proliferation, invasiveness, metastasis, and evasion of immune surveillance thno.orgnih.govmdpi.com. For instance, increased expression of UDP-GlcNAc:N-glycan GlcNAc transferase V (GlcNAcT-V) leads to β1-6 branching of N-glycans, a feature linked to tumor progression and metastasis nih.gov. Furthermore, O-GlcNAcylation, driven by UDP-GlcNAc, can modulate the activity of proteins involved in cell cycle regulation and signaling pathways crucial for tumorigenesis mdpi.comresearchgate.net.

Metabolic Disorders: Insights into Insulin (B600854) Sensitivity and Diabetes-Associated Glycosylation

The HBP and its end-product, UDP-GlcNAc, are intricately linked to glucose metabolism and insulin signaling, making them central players in the pathogenesis of metabolic disorders like type 2 diabetes mdpi.come-dmj.orgroyalsocietypublishing.orgcdnsciencepub.comnih.gov. Elevated glucose levels, characteristic of hyperglycemia, drive increased flux through the HBP, resulting in higher cellular UDP-GlcNAc concentrations. This, in turn, promotes increased O-GlcNAcylation of numerous proteins, including those involved in insulin signaling pathways mdpi.comroyalsocietypublishing.orgcdnsciencepub.compnas.orgresearchgate.net.

While acute increases in O-GlcNAcylation can be protective, sustained elevation, often seen in diabetes, is implicated in the development of insulin resistance e-dmj.orgcdnsciencepub.comportlandpress.com. O-GlcNAcylation acts as a nutrient sensor, and its dysregulation can impair insulin-stimulated glucose uptake and downstream signaling, contributing to the hallmark features of type 2 diabetes and its associated cardiovascular complications mdpi.come-dmj.orgcdnsciencepub.comnih.govresearchgate.net. Studies have shown that increased UDP-GlcNAc levels are directly correlated with insulin resistance in various tissues, including skeletal muscle and adipocytes pnas.orgresearchgate.net.

Vascular Pathologies and Extracellular Matrix Remodeling

UDP-GlcNAc is a precursor for glycosaminoglycans (GAGs), such as hyaluronan, which are critical components of the extracellular matrix (ECM) and play roles in vascular integrity and function wikipedia.orgnih.gov. Aberrant glycosylation, influenced by altered UDP-GlcNAc levels, can affect the composition and remodeling of the ECM, potentially contributing to vascular pathologies. For instance, O-GlcNAcylation of hyaluronan synthase 2, mediated by UDP-GlcNAc, can influence hyaluronan synthesis and stabilize the enzyme, thereby impacting the cell's microenvironment, which is often altered in diseases like vascular diseases and cancer nih.gov.

Bacterial Pathogenesis and Antimicrobial Target Potential

UDP-GlcNAc is indispensable for bacterial survival, particularly for the synthesis of essential cell wall components, making its metabolic pathway a prime target for antimicrobial drug development.

Essentiality in Bacterial Cell Wall Synthesis and Virulence

UDP-GlcNAc is a fundamental precursor for peptidoglycan, a major structural polymer in the bacterial cell wall researchgate.netmdpi.comwikipedia.orgasm.orgnih.gov. The biosynthesis of peptidoglycan begins in the cytoplasm with the formation of UDP-GlcNAc, which is then converted into UDP-N-acetylmuramic acid (UDP-MurNAc) and subsequently UDP-MurNAc-pentapeptide mdpi.comwikipedia.orgasm.org. These nucleotide precursors are then transferred to a lipid carrier and translocated across the cell membrane for peptidoglycan assembly mdpi.comwikipedia.org. Enzymes involved in the UDP-GlcNAc pathway, such as GlmS, GlmM, GlmU, MraY, and MurG, are critical for bacterial cell wall integrity and are conserved across many bacterial species mdpi.comnih.govfrontiersin.orgnih.govnih.govebi.ac.uk. Disruption of these pathways compromises cell wall synthesis, leading to cell lysis and death, thereby highlighting their essentiality for bacterial viability and virulence mdpi.comasm.orgfrontiersin.orgnih.gov.

Enzymes of UDP-GlcNAc Pathway as Drug Targets (e.g., MurA inhibition by Fosfomycin)

The enzymes involved in the UDP-GlcNAc biosynthesis and its utilization for cell wall construction represent attractive targets for novel antibiotics. The MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) is a particularly well-validated target. It catalyzes the first committed step in peptidoglycan biosynthesis, the addition of enolpyruvate to UDP-GlcNAc patsnap.commdpi.compatsnap.comnih.govresearchgate.net.

Fosfomycin is a broad-spectrum antibiotic that acts as an irreversible inhibitor of MurA by covalently binding to its active site patsnap.commdpi.compatsnap.comnih.gov. This inhibition prevents the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), a crucial precursor for peptidoglycan synthesis, ultimately leading to bacterial cell death patsnap.commdpi.compatsnap.comnih.gov. Other enzymes in the pathway, such as WecA (UDP-GlcNAc:undecaprenyl-phosphate GlcNAc-1-phosphate transferase), which is involved in the synthesis of various bacterial cell wall polymers like O-antigen and enterobacterial common antigen, are also considered potential antimicrobial targets nih.gov. The essentiality and conservation of these enzymes across pathogenic bacteria make them promising targets for the development of new therapeutic strategies against bacterial infections mdpi.comfrontiersin.orgnih.govpatsnap.commdpi.com.

Compound List

Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)

Glucosamine-6-phosphate (GlcN6P)

Uridine triphosphate (UTP)

Fructose-6-phosphate (B1210287) (Fru-6-P)

L-glutamine

Acetyl-CoA

UDP-N-acetylmuramic acid (UDP-MurNAc)

UDP-N-acetylmuramyl-pentapeptide (UDP-Mpp)

Undecaprenyl phosphate (B84403) (C55-P)

Undecaprenyl-pyrophosphoryl-GlcNAc (Lipid I)

Undecaprenyl-pyrophosphoryl-MurNAc (pentapeptide)-GlcNAc (Lipid II)

N-acetylglucosamine (GlcNAc)

GlcNAc-1-P

GlcNAc-6-P

O-linked N-acetylglucosamine (O-GlcNAc)

Phosphoenolpyruvate (PEP)

CMP-Neu5Ac

UDP-GalNAc

Dolichol phosphate (P-Dol)

GlcNAc-1-PP-Dol

Man5GlcNAc2-PP-Dol

Advanced Research Methodologies for Udp D Glucosamine Studies

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique for mapping the metabolic fate of atoms through biochemical pathways. nih.govnih.gov By introducing molecules labeled with stable isotopes into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, providing quantitative insights into the dynamics of the metabolic network. nih.govnih.gov

Stable Isotope Resolved Metabolomics (SIRM) is an approach that utilizes stable isotope tracers, such as uniformly 13C-enriched glucose, to follow the flow of atoms through metabolic pathways. nih.govresearchgate.net This technique is instrumental in understanding the regulation of normal metabolism and its dysregulation in disease states. researchgate.net In the context of UDP-D-glucosamine, SIRM enables the detailed tracking of carbon atoms from glucose as they are incorporated into the this compound molecule, revealing the activity of the hexosamine biosynthetic pathway (HBP). mdpi.com This method has been successfully applied to trace the biosynthesis of this compound in various cell types, including human pluripotent stem cells and cancer cells. nih.govmdpi.com The analysis of isotopologue distribution by techniques like mass spectrometry and NMR provides a quantitative measure of the flux through the pathway. nih.gov

Table 1: Application of SIRM in this compound Research

Application Key Findings Reference
Tracing UDP-GlcNAc biosynthesis in human pluripotent stem cells Successfully traced the time-course of carbon incorporation from 13C6-glucose into UDP-GlcNAc, revealing pathway dynamics. mdpi.com
Modeling UDP-GlcNAc biosynthetic pathways in prostate cancer cells Determined the timecourse of 13C incorporation from [U-13C]-glucose into UDP-GlcNAc, providing insights into pathway regulation. nih.gov
Investigating metabolic reprogramming in non-small cell lung cancer SIRM revealed upregulation of anaplerosis via pyruvate (B1213749) carboxylation, impacting UDP-GlcNAc precursor availability. nih.gov

Following the administration of a 13C-labeled substrate, metabolites exist as a mixture of different isotopologues (molecules that differ only in their isotopic composition). nih.gov 13C-Isotopologue profiling involves the use of high-resolution analytical techniques, such as Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) and NMR spectroscopy, to resolve and quantify these isotopologues. nih.govnih.gov The resulting complex data can be interpreted using deconvolution algorithms. These computational methods can dissect the contributions of different biosynthetic routes to the final pool of this compound. nih.gov For instance, a novel deconvolution method has been developed to model the biosynthetic pathways of UDP-N-acetyl-D-glucosamine based on 13C mass isotopologue profiles under non-steady-state conditions. nih.govnih.gov This approach allows for the quantitative analysis of fluxes through simultaneous and parallel reactions that contribute to this compound synthesis. nih.gov

Quantitative Enzymatic Assays

Quantitative enzymatic assays provide a functional measure of this compound concentration by utilizing enzymes that specifically recognize and react with it. These assays are often based on the detection of a product, such as NADH or a fluorescently tagged molecule.

Fluorometric and spectrophotometric assays offer high sensitivity and specificity for the quantification of this compound. A common approach involves the use of a specific dehydrogenase that oxidizes this compound, leading to the concomitant reduction of NAD+ to NADH. nih.gov The resulting NADH can be detected by its absorbance at 340 nm (spectrophotometry) or by its intrinsic fluorescence (fluorometry), with the latter providing a lower detection limit. nih.govmdpi.com A fixed-endpoint fluorometric method has been developed with a detection limit of 0.2 µM UDP-GlcNAc in a 1-ml sample. nih.gov Spectrophotometric methods have also been established for the determination of glucosamine (B1671600), a related compound. researchgate.netresearchgate.net

Table 2: Comparison of Detection Systems for this compound Quantification

Detection System Principle Advantages Disadvantages
Spectrophotometry Measures the absorbance of light by a product of an enzymatic reaction (e.g., NADH). nih.gov Simple, widely available instrumentation. Lower sensitivity compared to fluorometry. mdpi.com
Fluorometry Measures the fluorescence emitted by a product of an enzymatic reaction (e.g., NADH). nih.gov High sensitivity, low detection limits. nih.gov Can be susceptible to interference from fluorescent compounds in the sample.

High-throughput screening (HTS) assays are essential for the discovery of small molecules that can modulate the pathways involved in this compound synthesis and utilization. google.comuu.nl These assays are typically performed in a microplate format, allowing for the rapid testing of large compound libraries. researchgate.net For this compound-related pathways, HTS assays can be designed to measure the activity of key enzymes, such as O-GlcNAc transferase (OGT), which uses this compound as a substrate. researchgate.net The development of direct fluorescent activity assays for glycosyltransferases has enabled convenient high-throughput screening for inhibitors and activators. researchgate.net These methods can be adapted to identify compounds that alter cellular this compound levels by targeting the enzymes of the hexosamine biosynthetic pathway.

Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric techniques are fundamental for the separation, identification, and quantification of this compound from complex biological matrices.

Liquid chromatography (LC) is a primary method for separating this compound from other cellular components. nih.govnih.gov High-performance liquid chromatography (HPLC) coupled with various detectors is widely used. nih.govnih.gov Hydrophilic interaction liquid chromatography (HILIC) has proven effective for the separation of the epimers UDP-GlcNAc and UDP-GalNAc, a significant analytical challenge. nih.gov The choice of column and mobile phase is critical for achieving optimal separation. nih.gov

Mass spectrometry (MS) is a powerful tool for the detection and quantification of this compound due to its high sensitivity and specificity. researchgate.netnih.gov When coupled with liquid chromatography (LC-MS), it allows for the analysis of this compound levels in complex biological samples. nih.govnih.gov Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) provides ultra-high resolution and mass accuracy, which is crucial for resolving and identifying 13C isotopologues in metabolic tracing studies. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance specificity in quantitative analyses. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly in stable isotope tracing studies. nih.gov It provides detailed information about the position of isotopes within the this compound molecule, which is invaluable for deconvoluting metabolic pathways. nih.gov

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from complex biological samples. Various HPLC methods have been developed, often employing different column chemistries and detection techniques to achieve optimal resolution and sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar molecules like this compound. HILIC columns, such as those with zwitter-ionic or amide stationary phases, are effective in retaining and separating nucleotide sugars. nih.govnih.gov The mobile phase typically consists of a high percentage of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) acetate. nih.gov For instance, a method for analyzing glucosamine, a related compound, utilized a mobile phase of 60% acetonitrile and 40% of 85 mM ammonium acetate. nih.gov

Ion-pair reversed-phase chromatography is another approach that has been successfully used to resolve various sugar nucleotides. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention of charged analytes like this compound on a reversed-phase column. While effective, achieving baseline separation of this compound from its epimer, UDP-D-galactosamine, can be challenging and may require long analysis times. nih.gov

Detection of this compound can be accomplished using several methods. As this compound lacks a strong chromophore, direct UV detection can be limited in sensitivity. thermofisher.com Therefore, derivatization with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can be employed to enable highly sensitive fluorescence detection. nifc.gov.vnnih.gov Alternatively, HPLC can be coupled with mass spectrometry (MS) for highly specific and sensitive detection without the need for derivatization. nih.gov Evaporative Light Scattering Detection (ELSD) is another option for detecting non-volatile analytes like this compound. sielc.com

Table 1: HPLC Methods for the Analysis of Glucosamine and Related Compounds

Column Type Mobile Phase Detector Application Reference
Zwitter-ionic HILIC 60% Acetonitrile, 40% 85 mM Ammonium Acetate Corona Charged Aerosol Detector Quantification of glucosamine in dietary supplements nih.gov
C18 Acetonitrile and water (gradient) Fluorescence Detector (with FMOC-Cl derivatization) Quantification of glucosamine in supplements nifc.gov.vn
Polymer-based Amino 10 mM Ammonium Acetate (pH 7.5)-Acetonitrile (20:80, v/v) Tandem Mass Spectrometry (MS/MS) Determination of glucosamine in human synovial fluid nih.gov
Primesep 500 Water, Acetonitrile, Ammonium Formate Evaporative Light Scattering Detector (ELSD) Separation of glucosamine from chondroitin (B13769445) sulfate (B86663) sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and for monitoring its enzymatic synthesis and conversion in real-time.

For structural elucidation, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom in the molecule. 1H NMR spectra can be used to identify the anomeric protons of the glucosamine moiety, which typically appear in distinct regions of the spectrum. researchgate.netresearchgate.net For example, the α- and β-anomers of glucosamine can be distinguished by their characteristic chemical shifts and coupling constants. researchgate.net 13C NMR provides information about the carbon skeleton of the molecule. rsc.org 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish connectivity between protons and carbons, confirming the structure of this compound.

NMR is also uniquely suited for monitoring enzymatic reactions involving this compound in real-time. nih.gov This allows for the kinetic analysis of enzymes that synthesize or utilize this nucleotide sugar. By acquiring spectra at different time points, the depletion of substrates and the formation of products can be quantified, providing insights into enzyme activity and mechanism. nih.gov This technique is particularly valuable as it does not require separation of the components of the reaction mixture and can be performed under conditions that mimic the cellular environment.

Table 2: Representative 1H NMR Chemical Shifts for Glucosamine Anomers

Anomer Anomeric Proton (H-1) Chemical Shift (ppm) Reference
α-anomer ~5.3 - 5.45 researchgate.netresearchgate.net
β-anomer ~4.8 - 4.94 researchgate.netresearchgate.net

Mass Spectrometry (MS) and Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) for Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection of this compound in metabolomics studies. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the quantification of this compound in complex biological extracts. Hydrophilic interaction liquid chromatography is often the preferred separation method for these highly polar analytes. nih.gov

Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and exceptional mass accuracy, making it particularly powerful for metabolomics applications. nih.govunl.edu This level of performance allows for the confident identification of metabolites based on their accurate mass, and it can resolve this compound from other closely related molecules and isotopic species. nih.gov FT-ICR-MS has been used to analyze the isotopologues of UDP-N-acetyl-D-glucosamine, a derivative of this compound, to trace the metabolic fate of labeled precursors through various biosynthetic pathways. nih.gov The high mass accuracy, often better than 1 part-per-million (ppm), and in some cases in the parts-per-billion (ppb) range, provides high confidence in the elemental composition of the detected ions. nih.govunl.eduresearchgate.net

Stable isotope tracing studies using MS can provide quantitative insights into the dynamics of this compound biosynthesis. researchgate.net By feeding cells with precursors labeled with stable isotopes, such as 13C-glucose, the incorporation of these isotopes into this compound and its downstream products can be monitored over time. nih.gov This allows for the determination of metabolic fluxes through pathways like the hexosamine biosynthetic pathway.

Table 3: Key Performance Characteristics of FT-ICR-MS for Metabolomics

Parameter Typical Performance Benefit for this compound Analysis Reference
Resolution 10^5 - 10^6 Separation of isobaric and isomeric species unl.edu
Mass Accuracy < 1 ppm (often ppb) High confidence in metabolite identification nih.govunl.eduresearchgate.net
Sensitivity High Detection of low-abundance metabolites unl.edu

Development of Genetically Encoded Biosensors for Live Cell Monitoring

A significant advancement in the study of this compound metabolism has been the development of genetically encoded biosensors for its real-time monitoring in living cells. nih.govacs.org These biosensors are engineered proteins that exhibit a change in their fluorescence properties upon binding to this compound, allowing for the visualization of its dynamic concentration changes within different cellular compartments. nih.govnmi-tt.de

One such biosensor, named UGAcS, was created by inserting a circularly permuted green fluorescent protein (cpGFP) into an inactive mutant of an Escherichia coli UDP-GlcNAc transferase. nih.govacs.org This sensor allows for ratiometric monitoring of UDP-GlcNAc dynamics in live mammalian cells. nih.gov However, UGAcS also responds to UDP and uridine (B1682114) triphosphate (UTP). To address this, a control sensor called UXPS was developed, which is responsive to UDP and UTP but not UDP-GlcNAc. nih.govacs.org By using both sensors, the specific changes in UDP-GlcNAc levels can be determined. nih.gov

More recently, a red fluorescent biosensor, bapaUGAc, has been developed using a genetically encoded boronolectin. nih.govresearchgate.net This sensor offers improved specificity for UDP-GlcNAc and can be targeted to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, to monitor UDP-GlcNAc levels in these crucial locations for glycosylation. nih.govresearchgate.net The combination of green and red fluorescent biosensors allows for the simultaneous monitoring of UDP-GlcNAc dynamics in different subcellular compartments, such as the cytosol and the endoplasmic reticulum. nih.govresearchgate.net

These biosensors have been successfully used to monitor changes in UDP-GlcNAc levels in response to various stimuli, including nutritional changes, pharmacological inhibition of enzymes in the hexosamine biosynthetic pathway, and genetic manipulation of key enzymes. nih.govacs.org For example, these tools have been used to study UDP-GlcNAc levels in pancreatic β-cells, providing insights into the regulation of glucose metabolism. nih.govacs.org

Table 4: Genetically Encoded Biosensors for UDP-GlcNAc Monitoring

Biosensor Sensing Mechanism Fluorescence Key Features Reference
UGAcS cpGFP insertion into inactive UDP-GlcNAc transferase Green Ratiometric monitoring; also responds to UDP and UTP nih.govacs.org
UXPS cpGFP insertion into inactive UDP-GlcNAc transferase Green Control sensor responsive to UDP and UTP, but not UDP-GlcNAc nih.govacs.org
bapaUGAc Boronic acid- and peptide-assisted sensor Red Specific for UDP-GlcNAc; can be targeted to organelles nih.govresearchgate.net

Biotechnological Production and Research Applications

Metabolic Engineering for Enhanced UDP-D-Glucosamine Production

Metabolic engineering strategies aim to increase the intracellular accumulation of UDP-GlcNAc in microbial hosts by manipulating their biosynthetic pathways. The primary pathway for UDP-GlcNAc synthesis in bacteria typically begins with fructose-6-phosphate (B1210287) and glutamine, proceeding through several enzymatic steps.

Key enzymes involved in the biosynthesis of UDP-GlcNAc from fructose-6-phosphate include glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) ebi.ac.ukresearchgate.nettandfonline.comresearchgate.netnih.govnih.govresearchgate.netfrontiersin.orgasm.orgasm.orgacs.org. Metabolic engineering efforts have focused on overexpressing the genes encoding these enzymes to boost UDP-GlcNAc production.

Lactobacillus casei:

A metabolic engineering strategy in Lactobacillus casei strain BL23 involved homologous overexpression of the glmS, glmM, and glmU genes ebi.ac.ukresearchgate.nettandfonline.comresearchgate.netnih.gov.

The simultaneous overexpression of glmM and glmS led to a significant increase in the intracellular UDP-GlcNAc pool, approximately fourfold higher than in the control strain. This was accompanied by a 3.47-fold increase in GlmS activity and a 6.43-fold increase in GlmM activity researchgate.netnih.gov.

Research also identified multiple regulatory points in the UDP-GlcNAc biosynthetic pathway in L. casei, including regulation by the NagB enzyme, glmS RNA degradation via a riboswitch mechanism, regulation of GlmU activity, and glmU transcription ebi.ac.uktandfonline.comresearchgate.net. Notably, glmS transcription was found to be down-regulated when cells were cultured with N-acetylglucosamine as the sole carbon source compared to glucose researchgate.net.

Corynebacterium glutamicum:

Corynebacterium glutamicum has emerged as a promising host for UDP-GlcNAc production. Engineering efforts involved overexpressing native glmS, glmU, and glmM genes, as well as glmM from Escherichia coli nih.govresearchgate.netfrontiersin.orgresearchgate.net.

A strain lacking the nagB gene (C. glutamicum GRS43) was used to prevent glucosamine (B1671600) degradation nih.govresearchgate.netfrontiersin.org.

The best-engineered strain, GlcNCg4, achieved an intracellular UDP-GlcNAc concentration of approximately 14 mM, representing a more than 50-fold increase compared to the reference strain nih.govresearchgate.netfrontiersin.org.

Extracellular UDP-GlcNAc concentrations of about 60 mg/L were observed in the stationary phase, indicating the potential for secretion and simplified downstream processing nih.govresearchgate.netfrontiersin.org.

Other Microbial Strategies:

Escherichia coli has also been engineered for UDP-GlcNAc production researchgate.net.

General strategies include increasing enzyme activities, overexpressing key proteins, reducing product inhibition, and enhancing substrate affinity nih.gov. Blocking competing pathways that divert precursors, such as the nagB gene deletion in E. coli to prevent glucosamine-6-phosphate conversion to fructose-6-phosphate, can further enhance yields acs.orgresearchgate.net.

Optimizing fermentation conditions is critical for maximizing UDP-GlcNAc yields. Key factors influencing microbial production include the choice of carbon and nitrogen sources, pH, temperature, and fermentation duration scirp.orgtandfonline.comresearchgate.net. The ability of engineered strains like C. glutamicum to secrete UDP-GlcNAc into the culture medium simplifies downstream processing and potentially improves product stability frontiersin.org. Understanding the metabolic regulation, such as the carbon source-dependent regulation of glmS in L. casei, is also vital for optimizing fermentation strategies researchgate.net.

Chemoenzymatic Synthesis and Derivatization for Research

Synthesis Strategies: These methods often involve the chemical or enzymatic synthesis of sugar-1-phosphate precursors, followed by the action of uridyltransferases (e.g., GlmU) to form the UDP-sugar charlotte.edunih.govgoogle.com. Enzymes such as kinases and pyrophosphatases are frequently employed in one-pot multi-enzyme systems to produce UDP-GlcNAc derivatives charlotte.edunih.gov.

Derivatization: UDP-GlcNAc can be chemically or enzymatically modified to create a diverse range of sugar nucleotides. For instance, UDP-N-acetyllactosamine (UDP-LacNAc) can be synthesized using UDP-GlcNAc as an acceptor substrate for β-1,4-galactosyltransferase (β4GalT1) in the presence of UDP-Gal scispace.comresearchgate.net. These derivatization capabilities are essential for creating novel substrates for glycosyltransferases and for exploring structure-function relationships.

Use as a Research Tool for Glycosylation Studies and Enzyme Characterization

UDP-GlcNAc is indispensable as a research tool due to its central role in glycosylation processes and its utility in characterizing enzymes involved in carbohydrate metabolism.

Glycosylation Studies:

UDP-GlcNAc serves as the primary glycosyl donor for the transfer of N-acetylglucosamine residues to various acceptor molecules by glycosyltransferases scispace.comresearchgate.netwikipedia.orgfrontiersin.orgnih.gov. It is essential for protein N-glycosylation and O-GlcNAcylation, processes that significantly impact protein function, stability, and localization wikipedia.orgresearchgate.netfrontiersin.orgresearchgate.net.

It is a substrate for hyaluronan synthases, contributing to the synthesis of hyaluronan, a key glycosaminoglycan ebi.ac.uk. Furthermore, UDP-GlcNAc is involved in the synthesis of other glycosaminoglycans, proteoglycans, and glycolipids wikipedia.org.

In mammalian cells, UDP-GlcNAc is implicated in intracellular signaling pathways, acting as a substrate for O-linked N-acetylglucosamine transferases (OGTs) and potentially playing a role in glucose sensing and insulin (B600854) sensitivity wikipedia.org.

Enzyme Characterization:

UDP-GlcNAc is widely used as a substrate to characterize the activity and specificity of various enzymes involved in carbohydrate metabolism.

Examples include:

β-1,4-galactosyltransferase (β4GalT1): This enzyme utilizes UDP-GlcNAc as an acceptor substrate to synthesize UDP-LacNAc scispace.comresearchgate.net.

Glutamine fructose-6-phosphate amidotransferase (GFAT): UDP-GlcNAc acts as an allosteric feedback inhibitor for GFAT, a key enzyme in the hexosamine biosynthesis pathway, thereby regulating glucose flux researchgate.net.

UDP-N-acetylglucosamine 6-dehydrogenase (EC 1.1.1.136): This enzyme catalyzes the conversion of UDP-GlcNAc to UDP-N-acetylglucosaminuronic acid uniprot.org. Kinetic studies have determined its Km for UDP-GlcNAc to be 0.094 mM and for NAD+ to be 0.22 mM, with an optimal pH of 8.0-9.0 and temperature of 33-37°C uniprot.org.

UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (EC 2.7.8.15): This enzyme transfers N-acetyl-D-glucosamine from UDP-GlcNAc to dolichyl phosphate (B84403), a step in N-glycan biosynthesis wikipedia.org.

UDP-N-acetylglucosamine—lysosomal-enzyme N-acetylglucosaminephosphotransferase (EC 2.7.8.17): This enzyme phosphorylates lysosomal enzymes using UDP-GlcNAc wikipedia.org.

UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14): This bacterial enzyme catalyzes the reversible interconversion of UDP-GlcNAc and UDP-N-acetyl-α-D-mannosamine genome.jp.

The ability to produce and utilize UDP-GlcNAc through advanced biotechnological and chemical methods continues to expand our understanding of glycosylation and its associated biological processes.

Q & A

Basic Research Questions

Q. How is UDP-D-glucosamine quantified in enzymatic assays using spectrophotometric methods?

  • Methodological Answer : The Auto-Analyzer Assay for D-glucosamine involves a coupled enzymatic reaction system. Reagent preparation includes mixing buffer (1.10 mL), NADP+/ATP/PVP (0.22 mL), and HK/G6P-DH/PGI enzymes (19.25 mL) to form R1. Samples are diluted based on estimated concentration (e.g., 1:100 dilution for 8–80 g/L) to ensure absorbance (ΔA) falls within 0.100–0.800. Absorbance is measured at 340 nm, and concentrations are calculated using calibration curves or single-point standards .
  • Data Reference :

Estimated Concentration (g/L)Dilution Factor
<0.81
0.8–8.01:10
8.0–801:100
>801:1000

Q. What structural characteristics of this compound are critical for its function in glycosyltransferase (GT) reactions?

  • This compound consists of a uridine diphosphate group linked to an α-D-glucosamine moiety. The amino group at C2 and hydroxyl groups at C3/C4 are essential for hydrogen bonding with GT active sites, enabling substrate recognition. Modifications to these groups (e.g., acetylation or azide substitution) disrupt binding, as shown in studies using UDP-4-N3-GlcNAc analogs .

Q. What sample preparation techniques ensure accurate detection of this compound in complex biological matrices?

  • Clarification via centrifugation (10,000 × g for 10 min) and filtration (0.22 μm) removes particulates. For low-concentration samples, increasing the cuvette volume to 1.00 mL (while maintaining a total reaction volume of 2.10 mL) improves sensitivity. Internal standards (e.g., deuterated UDP-GlcNAc) are recommended for mass spectrometry workflows .

Advanced Research Questions

Q. How can chemoenzymatic synthesis be optimized to produce this compound analogs for glycan engineering?

  • Strategy : this compound analogs (e.g., UDP-6-N3-GlcNAc) are synthesized via enzymatic epimerization of UDP-GlcNAc using GT mutants with relaxed substrate specificity. Reaction efficiency is monitored using HPLC-MS, with yields optimized by adjusting pH (7.5–8.5) and Mg²⁺ concentrations (5–10 mM). Incorporation into glycans is validated via fluorescence labeling (e.g., click chemistry with alkyne probes) .

Q. What experimental approaches resolve contradictions in this compound’s substrate specificity across glycosyltransferases?

  • Contradiction Analysis : Conflicting reports on substrate specificity (e.g., GTs accepting UDP-GlcNAc but not this compound) are addressed using:

Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) to confirm steric or electrostatic mismatches.

Site-Directed Mutagenesis : Identifies critical residues (e.g., Asp129 in human OGT) that discriminate against this compound.

Structural Overlays : Compare X-ray crystallography data of GT-UDP-sugar complexes to pinpoint steric clashes .

Q. How is this compound’s metabolic flux quantified using isotopic tracing vs. enzymatic assays?

  • Isotopic Tracing : Cells are cultured with ¹³C-labeled glucose, and this compound is extracted via methanol-chloroform. Flux is quantified using LC-MS/MS, tracking ¹³C incorporation into the hexosamine pathway.
  • Enzymatic Assays : Coupled with UDP-glucose dehydrogenase, NADH production is measured at 340 nm. Discrepancies arise from competing pathways (e.g., glycogen synthesis), necessitating pathway-specific inhibitors (e.g., DON for GFAT) .

Q. What are the key differences in this compound biosynthesis between prokaryotic and eukaryotic systems?

  • Eukaryotes : GFAT1/2 converts fructose-6-phosphate to glucosamine-6-phosphate, which is acetylated and phosphorylated to form UDP-GlcNAc. Deacetylation by GlcNAc deacetylases generates this compound.
  • Prokaryotes : Direct amination of UDP-glucose via UDP-glucose 6-dehydrogenase (e.g., in E. coli) bypasses acetylation. This pathway is absent in mammals, enabling selective antibiotic targeting .

Methodological Best Practices

  • Data Reporting : Include ΔA values, dilution factors, and internal controls in enzymatic assays to ensure reproducibility .
  • Conflict Resolution : Use orthogonal methods (e.g., ITC + mutagenesis) to validate contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.